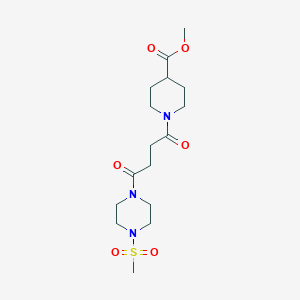

C16H27N3O6S

Description

BenchChem offers high-quality C16H27N3O6S suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C16H27N3O6S including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H27N3O6S |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

methyl 1-[4-(4-methylsulfonylpiperazin-1-yl)-4-oxobutanoyl]piperidine-4-carboxylate |

InChI |

InChI=1S/C16H27N3O6S/c1-25-16(22)13-5-7-17(8-6-13)14(20)3-4-15(21)18-9-11-19(12-10-18)26(2,23)24/h13H,3-12H2,1-2H3 |

InChI Key |

YIURURHATHYYNR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)CCC(=O)N2CCN(CC2)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: A Multifunctional Tool for Modern Bioconjugation

An In-Depth Technical Guide to the Structure and Application of Biotin-PEG3-Azide

In the landscape of chemical biology and drug development, the ability to precisely link different molecular entities is paramount. Biotin-PEG3-Azide has emerged as a cornerstone reagent for this purpose, offering a trifecta of functionalities elegantly combined into a single, versatile molecule. This guide provides an in-depth exploration of its molecular architecture, the scientific rationale behind its design, and its primary application in bioconjugation through "click chemistry." We will deconstruct the role of each component—the biotin moiety, the polyethylene glycol (PEG) linker, and the terminal azide group—to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its structure and utility.

The Molecular Architecture of Biotin-PEG3-Azide

Biotin-PEG3-Azide is a heterobifunctional linker, meaning it possesses two different reactive or functional ends. Its structure is a deliberate synthesis of three distinct chemical motifs, each contributing a unique and critical property.

The Biotin Moiety: The High-Affinity Anchor

At one end of the molecule lies biotin, also known as Vitamin B7.[1][2] Biotin is a naturally occurring vitamin essential for a range of metabolic processes, including the metabolism of fats, carbohydrates, and amino acids.[3][4] In a biochemical context, its most powerful attribute is its extraordinarily high and specific affinity for the proteins avidin and streptavidin. This interaction is one of the strongest non-covalent bonds known in nature, making biotin an exceptional "anchor" or "tag" for detection, purification, and immobilization of biomolecules.[5] Once a target molecule is labeled with biotin, it can be easily captured using streptavidin-coated beads, surfaces, or detected with streptavidin-conjugated enzymes or fluorophores.

The PEG3 Linker: The Solubilizing Spacer

Connecting the biotin and the azide is a short polyethylene glycol (PEG) linker. PEG linkers are highly valued in bioconjugation for their hydrophilicity, lack of toxicity, and low immunogenicity.[6] The "3" in PEG3 denotes that this is a discrete, or monodispersed, PEG linker consisting of exactly three ethylene glycol units.[6] This linker serves several critical functions:

-

Enhanced Solubility: It significantly increases the water solubility of the entire molecule and any conjugate it forms, which is crucial for working in aqueous biological systems.[7][8]

-

Steric Hindrance Reduction: The flexible PEG chain acts as a spacer arm, physically separating the biotin tag from the conjugated biomolecule.[7][9] This separation minimizes the risk that the bulky streptavidin protein will interfere with the function of the target biomolecule, or that the biomolecule will block streptavidin's access to the biotin.

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation (the process of attaching PEG chains) is a well-established strategy to protect molecules from enzymatic degradation and reduce clearance by the immune system, thereby extending their circulation time in the body.[10]

The Azide Group: The Bioorthogonal Handle for Ligation

The terminus of the molecule features an azide group (-N3). The azide is a key functional group in the field of "click chemistry," a term coined by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and simple to perform in benign solvents like water.[11] The azide group is exceptionally stable and generally unreactive with the functional groups found in biological systems (e.g., amines, carboxyls, thiols), making it bioorthogonal.[12] Its primary role is to react specifically and efficiently with an alkyne group to form a stable triazole linkage.[12][13] This highly specific reactivity allows researchers to "click" the biotin tag onto a target molecule that has been pre-functionalized with an alkyne, even within the complex environment of a living cell.

Visualizing the Core Structure

The logical relationship between these three components is key to the reagent's function.

Caption: Functional components of the Biotin-PEG3-Azide molecule.

Physicochemical Properties

A summary of the key quantitative data for Biotin-PEG3-Azide provides a quick reference for experimental design.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₂N₆O₅S | [14] |

| Molecular Weight | ~444.55 g/mol | [14] |

| CAS Number | 875770-34-6 | [5] |

| Appearance | White to light yellow solid | [15] |

| Solubility | Soluble in DMSO, DMF; moderately soluble in water | [7] |

| Storage Conditions | -20°C, desiccated | [13] |

Note: Some vendors report a slightly different molecular formula (C16H28N6O4S) and weight (~400.50 g/mol ), which may reflect a variation in the PEG linker definition. The values from PubChem and Sigma-Aldrich are used here for consistency.[7][14]

The Mechanism of Action: Bioconjugation via Click Chemistry

The primary utility of Biotin-PEG3-Azide is to attach a biotin label to a target molecule. This is most commonly achieved via the azide-alkyne cycloaddition, a cornerstone of click chemistry. This reaction can proceed via two main pathways.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common form of click chemistry. It involves the reaction between a terminal alkyne and an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[12][16] This reaction is incredibly efficient, with rate accelerations of up to 10⁸ compared to the uncatalyzed version.[11] It proceeds rapidly at room temperature and in aqueous buffers, making it highly suitable for modifying biomolecules.[12] The primary drawback is the potential cytotoxicity of the copper catalyst, which can limit its use in living systems.[16]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity, the SPAAC or "copper-free" click chemistry was developed.[17] In this method, the terminal alkyne is replaced with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[15][18] The high ring strain of these molecules provides the necessary activation energy to drive the reaction with an azide without a catalyst.[17] While the reaction kinetics can be slower than CuAAC, the complete bioorthogonality of SPAAC makes it the gold standard for labeling molecules in live cells and organisms.[15][17]

Visualizing the Click Reaction

The diagram below illustrates the fundamental transformation in both catalyzed and copper-free click chemistry.

Caption: The "clicking" of Biotin-PEG3-Azide to an alkyne-modified molecule.

Experimental Protocol: A Validated Workflow for Protein Labeling

To illustrate the practical application of Biotin-PEG3-Azide, this section provides a self-validating, step-by-step protocol for the biotinylation of an alkyne-modified protein using the CuAAC reaction. The causality behind each step is explained to ensure scientific integrity.

Objective: To covalently attach Biotin-PEG3-Azide to a purified protein containing a terminal alkyne (e.g., incorporated via an unnatural amino acid).

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

Biotin-PEG3-Azide

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)

-

Sodium Ascorbate solution (freshly prepared, e.g., 100 mM in water)

-

Desalting column or dialysis cassette for protein purification

Methodology:

-

Reagent Preparation (Causality: Proper solubilization and catalyst stability are critical for reaction efficiency.)

-

Prepare a 10 mM stock solution of Biotin-PEG3-Azide in anhydrous DMSO. Vortex to ensure complete dissolution.

-

Prepare a fresh 100 mM solution of Sodium Ascorbate in water immediately before use. Ascorbate is a reducing agent that converts Cu(II) to the active Cu(I) catalyst and is prone to oxidation.

-

-

Reaction Setup (Causality: Component order prevents premature reactions and protein precipitation.)

-

In a microcentrifuge tube, add the alkyne-modified protein to its final reaction concentration (e.g., 1-5 mg/mL).

-

Add the Biotin-PEG3-Azide stock solution to achieve a final concentration of 10-20 molar excess relative to the protein. The excess drives the reaction to completion.

-

Prepare the copper catalyst complex: In a separate tube, pre-mix the CuSO₄ and THPTA solutions. THPTA is a ligand that stabilizes the Cu(I) catalyst and prevents protein damage. A typical ratio is 1 part CuSO₄ to 5 parts THPTA.

-

Add the pre-mixed catalyst to the reaction tube to a final concentration of 1 mM Cu(II).

-

Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM. Gently mix by pipetting.

-

-

Incubation (Causality: Allows the reaction to proceed to completion under controlled conditions.)

-

Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours). Protect the reaction from light if using fluorescently-tagged molecules.

-

-

Purification (Causality: Removal of excess reagents and catalyst is essential for downstream applications.)

-

Remove the excess Biotin-PEG3-Azide, copper catalyst, and other small molecules by passing the reaction mixture through a desalting column (e.g., PD-10) equilibrated with the desired storage buffer.

-

Alternatively, perform dialysis against the storage buffer with multiple buffer changes.

-

-

Validation (Causality: Confirmation of successful conjugation is a required quality control step.)

-

Confirm successful biotinylation via a Western blot. Run both the unlabeled (control) and labeled protein on an SDS-PAGE gel, transfer to a membrane, and probe with a streptavidin-HRP conjugate. A band should appear only in the lane corresponding to the labeled protein.

-

Mass spectrometry can also be used to confirm the mass shift corresponding to the addition of the Biotin-PEG3-Azide moiety.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for protein biotinylation using CuAAC.

Conclusion

The structure of Biotin-PEG3-Azide is a masterful example of rational molecular design for bioconjugation. By combining the high-affinity biotin tag, a solubilizing and flexible PEG spacer, and a bioorthogonal azide handle, this reagent provides a robust and versatile platform for labeling a wide array of biomolecules. Its compatibility with the powerful and specific reactions of click chemistry enables researchers to precisely tag proteins, nucleic acids, and other targets for detection, purification, and functional studies, solidifying its role as an indispensable tool in modern chemical biology and drug discovery.

References

-

Title: Biotin-PEG3-Azide. Source: BPS Bioscience. URL: [Link]

-

Title: Biotin-PEG3-Azide | C18H32N6O5S | CID 60146223. Source: PubChem. URL: [Link]

-

Title: Biotin (oral route) - Side effects & dosage. Source: Mayo Clinic. URL: [Link]

-

Title: Applications of PEG Linkers. Source: Biopharma PEG. URL: [Link]

-

Title: Biotin. Source: Wikipedia. URL: [Link]

-

Title: Click chemistry. Source: Wikipedia. URL: [Link]

-

Title: PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Source: AxisPharm. URL: [Link]

-

Title: Biotin - Health Professional Fact Sheet. Source: NIH Office of Dietary Supplements. URL: [Link]

-

Title: Click Chemistry (Azide / alkyne reaction). Source: Interchim. URL: [Link]

-

Title: Biotin: Health Benefits, Health Risks, Dosage, and More. Source: WebMD. URL: [Link]

-

Title: Biotin: use, where to find it and its benefits. Source: Berocca. URL: [Link]

Sources

- 1. Biotin: Health Benefits, Health Risks, Dosage, and More [webmd.com]

- 2. berocca.co.uk [berocca.co.uk]

- 3. Biotin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. Biotin - Health Professional Fact Sheet [ods.od.nih.gov]

- 5. Biotin-PEG3-azide *CAS 875770-34-6* | AAT Bioquest [aatbio.com]

- 6. biochempeg.com [biochempeg.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Biotin-PEG3-SS-azide, 2866429-93-6 | BroadPharm [broadpharm.com]

- 9. precisepeg.com [precisepeg.com]

- 10. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 11. Click Chemistry [organic-chemistry.org]

- 12. interchim.fr [interchim.fr]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Biotin-PEG3-Azide | C18H32N6O5S | CID 60146223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 17. A Brief Introduction to Click Chemistry [en.highfine.com]

- 18. vectorlabs.com [vectorlabs.com]

Mechanism of Action of Biotin-PEG3-Azide in Click Chemistry: A Technical Guide

Executive Summary

Biotin-PEG3-Azide is a high-performance heterobifunctional linker designed for the chemoselective labeling, capture, and enrichment of alkyne-tagged biomolecules.[1][2][3] Its utility is grounded in the bioorthogonal nature of the azide group, which enables rapid conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) .[2] Unlike hydrophobic biotin linkers, the inclusion of a polyethylene glycol (PEG3) spacer significantly enhances aqueous solubility and mitigates steric hindrance during streptavidin binding, making it a critical tool in chemical proteomics, post-translational modification (PTM) analysis, and drug discovery.

Structural Architecture & Functional Logic

The efficacy of Biotin-PEG3-Azide is dictated by its tripartite structure. Each component addresses a specific challenge in chemical biology.

| Component | Chemical Identity | Functional Role | Mechanistic Advantage |

| Affinity Tag | Biotin (Vitamin H) | High-affinity binding to Avidin/Streptavidin ( | Enables rigorous purification and enrichment of low-abundance targets.[2] |

| Spacer | PEG3 (Triethylene glycol) | Hydrophilic linker separating the tag from the reactive head.[2] | Solubility: Prevents aggregation of labeled proteins.Sterics: Extends biotin away from the target surface, ensuring it fits into the deep biotin-binding pocket of streptavidin. |

| Reactive Head | Azide ( | Small, bioorthogonal electrophile/dipole.[2][4] | Inert to native biological functional groups (amines, thiols, hydroxyls). Reacts exclusively with alkynes.[2] |

Why PEG3? The "Goldilocks" Spacer

The choice of a 3-unit PEG spacer is not arbitrary. Direct conjugation of biotin to an azide often results in poor solubility and steric occlusion.

-

Hydrophobicity: Biotin is relatively hydrophobic.[2] Without PEG, the probe can induce precipitation of sensitive proteins.

-

Binding Kinetics: The biotin-binding pocket of streptavidin is approximately 9 Å deep.[2] A direct linker often clashes with the target protein surface, reducing capture efficiency. PEG3 provides a flexible extension (

13 Å extended length), optimizing capture yields without introducing the excessive non-specific binding seen with very long polymer chains.

Mechanism of Action

Biotin-PEG3-Azide functions through two primary "Click" chemistry pathways. The choice between them depends on the biological context (e.g., live-cell vs. lysate).[2]

Pathway A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is the standard for in vitro applications (lysates, fixed cells).[2]

-

Mechanism: The azide group reacts with a terminal alkyne on the target molecule.[4]

-

Catalyst: Cu(I) species, generated in situ from Cu(II) sulfate and a reducing agent (Sodium Ascorbate).[2]

-

Product: A stable 1,4-disubstituted 1,2,3-triazole linkage.[2]

-

Kinetics: Fast (

), high-yielding, and regioselective.[2]

Pathway B: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Used for live-cell labeling where copper toxicity is a concern.[2]

-

Mechanism: The azide reacts with a strained cyclooctyne (e.g., DBCO, BCN).[4] The release of ring strain drives the reaction without a metal catalyst.

-

Kinetics: Slower than CuAAC (

) but fully biocompatible.[2]

Mechanistic Visualization

The following diagram illustrates the molecular workflow from probe structure to streptavidin capture.

Figure 1: Logical flow of Biotin-PEG3-Azide conjugation and capture.[2]

Experimental Protocol: Proteomic Enrichment (CuAAC)

Context: This protocol describes the enrichment of alkyne-tagged proteins from cell lysates. Safety: Azides are stable but should not be exposed to strong acids or heavy metals other than the catalyst.

Reagents Preparation

-

Stock Solution: Dissolve Biotin-PEG3-Azide in DMSO to 10-100 mM. Store at -20°C.

-

Catalyst Mix:

Step-by-Step Workflow

-

Lysis: Lyse cells containing alkyne-labeled targets in lysis buffer (e.g., 1% SDS, 50 mM HEPES pH 7.5) containing protease inhibitors.[2]

-

Normalization: Adjust protein concentration to 1-2 mg/mL.

-

Click Reaction Assembly: Add reagents in the following order (critical for minimizing precipitation):

-

Incubation: Rotate for 1 hour at Room Temperature (RT).

-

Precipitation: Add cold MeOH/Chloroform/Water (4:1:3 ratio) to precipitate proteins and remove excess unreacted Biotin-PEG3-Azide. Spin at 14,000 x g for 5 min.[2]

-

Resolubilization: Wash pellet with MeOH, air dry, and resolubilize in 1% SDS/PBS.

-

Enrichment: Incubate with Streptavidin-Magnetic beads for 2 hours at RT.

-

Elution: Wash beads rigorously (SDS, Urea, NaCl). Elute with boiling SDS-loading buffer (for Western Blot) or On-bead digestion (for Mass Spec).[2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation during Click | Copper concentration too high or lack of ligand.[2] | Ensure THPTA is premixed with CuSO4.[2] Do not exceed 1 mM Cu.[2] |

| Low Enrichment Yield | Steric hindrance or oxidation.[2] | Increase Biotin-PEG3-Azide concentration. Ensure Ascorbate is fresh. |

| High Background | Non-specific binding of Biotin reagent. | Perform rigorous washing (MeOH/Chloroform) before bead incubation.[2] |

| No Signal | Inefficient labeling or degradation. | Verify alkyne labeling on input. Check lysate pH (must be 7.0-8.0).[2] |

References

-

PubChem. Compound Summary: Biotin-PEG3-Azide (CID 60146223).[2][5] National Library of Medicine.[2] [Link][2][5]

-

Lim, S. I., et al. (2014). Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity.[2][6] PLoS ONE.[2][6] [Link]

-

Kaiser, K., et al. (1997). Basic studies on heterobifunctional biotin-PEG conjugates...[7] Bioconjugate Chemistry.[1][2][3][4][6][8][9] [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. Biotin-PEG3-Azide | C18H32N6O5S | CID 60146223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. Biotin-PEG3-Azide | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

- 6. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]

- 7. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. vectorlabs.com [vectorlabs.com]

- 9. interchim.fr [interchim.fr]

Harnessing Bioorthogonality: A Deep Dive into the Azide-Alkyne Cycloaddition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the azide-alkyne cycloaddition, a cornerstone of bioorthogonal chemistry. We will dissect the mechanistic underpinnings of its two primary forms—the Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) variants—offering field-proven insights into their practical applications, experimental design, and inherent trade-offs. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively leverage this powerful chemical tool.

The Principle of Bioorthogonality: Chemistry in Life's Complex Milieu

The concept of "bioorthogonal chemistry," a term first introduced by Carolyn R. Bertozzi in 2003, describes chemical reactions that can proceed within a living system without interfering with or being perturbed by the native biochemical processes.[1][2] This innovation allows for the precise chemical modification of biomolecules in their natural environment, a feat previously unattainable with conventional synthetic chemistry.

A bioorthogonal reaction relies on two key components: a pair of functional groups, or "chemical handles," that are mutually reactive but remain inert to the vast array of functional groups present in a cell (e.g., amines, hydroxyls, thiols). This exclusivity enables the targeted ligation of a probe molecule (e.g., a fluorescent dye, a drug payload) to a specific biomolecule that has been metabolically or genetically engineered to carry one of the chemical handles.

The azide-alkyne cycloaddition has emerged as the most prominent and versatile reaction in the bioorthogonal toolkit, largely due to the exceptional stability and small size of the azide group and the unique reactivity of the alkyne.

The Workhorse: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a seminal example of "click chemistry" developed concurrently by the groups of K. Barry Sharpless and Morten Meldal, is a robust and highly efficient ligation method.[3] It involves the reaction between a terminal alkyne and an azide to exclusively form a 1,4-disubstituted 1,2,3-triazole.

Mechanism and Causality:

The uncatalyzed thermal cycloaddition between an azide and an alkyne is exceedingly slow and requires high temperatures, making it unsuitable for biological applications. The introduction of a copper(I) catalyst accelerates the reaction by a factor of 10⁷ to 10⁸.[4] The mechanism proceeds through the formation of a copper(I) acetylide intermediate, which dramatically lowers the activation energy of the cycloaddition.[][6]

Field-Proven Insights & Trustworthiness:

While incredibly powerful, the primary drawback of CuAAC for in vivo applications is the cytotoxicity associated with copper ions.[7][8] Copper can induce cellular metabolism changes and oxidative stress.[8] This fundamental challenge has driven the development of strategies to mitigate toxicity. The most effective approach is the use of copper-chelating ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

-

Causality in Ligand Choice: Ligands like THPTA serve a dual purpose. They stabilize the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive and more toxic Cu(II) state.[9] Concurrently, they chelate the copper ion, reducing its bioavailability and minimizing its toxic effects on the cell, thereby making the reaction biocompatible.[10][11]

The In Vivo Specialist: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the issue of copper toxicity entirely, the Bertozzi group developed the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][12] This reaction harnesses the potential energy stored in a strained cyclooctyne ring to drive the cycloaddition with an azide, completely obviating the need for a metal catalyst.[][14]

Mechanism and Causality:

Linear alkynes have a bond angle of 180°. Forcing this alkyne into an eight-membered ring creates significant angle strain and distorts the alkyne's geometry. This stored energy dramatically lowers the activation barrier for the 1,3-dipolar cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures.[14][15] This makes SPAAC an ideal tool for live-cell imaging and applications in living organisms.[][16]

Field-Proven Insights & Trustworthiness:

The choice of cyclooctyne is a critical experimental parameter. Various generations of cyclooctynes have been developed, each offering a different balance of reactivity, stability, and hydrophilicity.

-

Dibenzocyclooctyne (DBCO): A widely used cyclooctyne known for its high reactivity and stability.[16]

-

Bicyclononyne (BCN): Offers a good balance of high reactivity and smaller size, which can be advantageous for penetrating cellular structures.[17]

-

Causality in Reagent Design: The reactivity of cyclooctynes can be further enhanced by installing electron-withdrawing groups (e.g., fluorine atoms) adjacent to the alkyne, which lowers the energy of the alkyne's LUMO (Lowest Unoccupied Molecular Orbital), accelerating the reaction with the azide's HOMO (Highest Occupied Molecular Orbital).[3]

A crucial control in SPAAC experiments is to account for potential side reactions. Some highly reactive cyclooctynes have been shown to react with free thiols, such as those in cysteine residues, in an azide-independent manner.[18] Therefore, experiments should include a control where the azide-modified component is omitted to assess the level of non-specific background labeling.

CuAAC vs. SPAAC: A Quantitative and Qualitative Comparison

The decision to use CuAAC or SPAAC is dictated by the specific experimental context. A researcher must weigh the need for speed against the constraints of the biological system.

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Rationale & Causality |

| Reaction Rate | Very Fast (k ≈ 10² - 10³ M⁻¹s⁻¹) | Moderate to Fast (k ≈ 10⁻³ - 1 M⁻¹s⁻¹) | The Cu(I) catalyst dramatically lowers the activation energy, leading to faster kinetics than most SPAAC reactions.[19] |

| Biocompatibility | Potentially cytotoxic without ligands | Excellent; no metal catalyst required | Copper ions can be toxic, whereas the strained alkyne and azide in SPAAC are generally non-toxic and bioorthogonal.[8][16] |

| Reagent Size | Small (terminal alkyne) | Bulky (cyclooctyne) | The terminal alkyne is sterically unobtrusive. The strained ring of cyclooctynes is significantly larger, which can sometimes perturb biomolecule function.[19] |

| Experimental Setup | Requires catalyst, reducing agent, and ligand | Simple mixing of components | CuAAC requires careful preparation of the catalytic system, while SPAAC is a straightforward bimolecular reaction. |

| Primary Application | In vitro conjugation, fixed cells, material science | Live-cell imaging, in vivo studies, drug delivery | SPAAC's biocompatibility makes it the superior choice for experiments in living systems. CuAAC's speed is ideal for controlled in vitro settings.[7][16][19] |

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating by incorporating critical controls and explaining the rationale behind key steps.

This protocol provides a general method for labeling proteins that have been metabolically tagged with an alkyne-containing amino acid analog.

A. Materials & Reagents

-

Cell lysate containing alkyne-modified protein (1-5 mg/mL)

-

Azide-functionalized probe (e.g., AFDye 488 Azide)

-

Catalyst Premix Components:

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

THPTA ligand

-

Sodium Ascorbate (freshly prepared)

-

-

Phosphate-Buffered Saline (PBS), pH 7.4

B. Stock Solution Preparation (Self-Validating Step)

-

Azide Probe (1 mM): Prepare in high-quality, anhydrous DMSO. Rationale: Prevents probe degradation and ensures accurate concentration.

-

Copper Sulfate (20 mM): Prepare in deionized water. Rationale: Cu(II) is the stable precursor to the active Cu(I) catalyst.

-

THPTA Ligand (100 mM): Prepare in deionized water. Rationale: Ensures a sufficient molar excess to chelate copper, minimizing toxicity and stabilizing Cu(I).

-

Sodium Ascorbate (200 mM): Prepare fresh in deionized water immediately before use. Rationale: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I). It is susceptible to oxidation and loses potency over time.

C. Labeling Procedure

-

To 50 µL of protein lysate in a microfuge tube, add 100 µL of PBS.

-

Add 4 µL of the 1 mM azide probe stock solution (final concentration ~25 µM). Vortex briefly.

-

Prepare the "Click Catalyst Premix": In a separate tube, mix 10 µL of 20 mM CuSO₄, 20 µL of 100 mM THPTA, and 40 µL of freshly prepared 200 mM Sodium Ascorbate. Vortex. Rationale: Pre-mixing allows the ligand to chelate the copper and ensures efficient reduction to Cu(I) before addition to the protein sample.

-

Add 4 µL of the catalyst premix to the protein/probe mixture.

-

Incubate at room temperature for 30-60 minutes, protected from light.

-

The labeled lysate is now ready for downstream analysis (e.g., SDS-PAGE, Western Blot).

D. Mandatory Controls for Validation

-

No Catalyst Control: Perform the reaction without adding the catalyst premix to ensure the ligation is copper-dependent.

-

No Azide Probe Control: Perform the reaction without the azide probe to check for background fluorescence from the lysate or other reagents.

-

"Wild-Type" Lysate Control: Use lysate from cells that were not fed the alkyne-amino acid to confirm that labeling is specific to the incorporated alkyne handle.

This protocol outlines the labeling of live cells expressing a protein of interest (POI) genetically encoded with a non-canonical amino acid (ncAA) bearing a strained alkyne.[20][21]

A. Materials & Reagents

-

Mammalian cells expressing the alkyne-ncAA-containing POI on their surface.

-

Complete cell culture medium.

-

Azide-functionalized fluorescent dye (e.g., DBCO-PEG4-5/6-TAMRA).

-

PBS or Hank's Balanced Salt Solution (HBSS).

B. Workflow Diagram

Sources

- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 2. invent.org [invent.org]

- 3. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media | MDPI [mdpi.com]

- 10. Click Chemistry With Copper - A Biocompatible Version - Berkeley Lab – Berkeley Lab News Center [newscenter.lbl.gov]

- 11. sciencedaily.com [sciencedaily.com]

- 12. Bertozzi Reflects on the Potential of Bioorthogonal Chemistry | NIH Record [nihrecord.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. scispace.com [scispace.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]

- 18. help.lumiprobe.com [help.lumiprobe.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

Applications of biotinylation in molecular biology research

Technical Whitepaper: Advanced Biotinylation Strategies in Molecular Biology & Drug Discovery

Executive Summary

The avidin-biotin interaction is the strongest non-covalent biological interaction known (

Part 1: The Chemistry of Biotinylation – A Decision Framework

Selecting a biotinylation reagent is not a "one-size-fits-all" process. It requires an analysis of the target's solvent accessibility, the required stability of the bond, and the downstream application.

Amine-Reactive Strategies (NHS Esters)

-

Mechanism: N-Hydroxysuccinimide (NHS) esters react with primary amines (

) on Lysine residues and the N-terminus to form stable amide bonds. -

Critical Constraint: Hydrolysis competes with the acylation reaction. High pH (>8.5) accelerates hydrolysis; low pH (<7.0) limits reactivity.

-

Field Insight: For cell surface labeling, Sulfo-NHS variants are mandatory. The sulfonate group adds a negative charge, preventing the reagent from penetrating the cell membrane, ensuring only extracellular domains are labeled.

Sulfhydryl-Reactive Strategies (Maleimides)

-

Mechanism: Maleimides react specifically with reduced thiols (

) at pH 6.5–7.5 to form stable thioether bonds. -

Field Insight: This is the method of choice for antibody-drug conjugates (ADCs) or site-specific labeling where Lysine modification might interfere with the antigen-binding site. Caution: At pH > 7.5, maleimides lose specificity and can react with amines.[1]

Enzymatic Biotinylation (BirA / AviTag)

-

Mechanism: The E. coli biotin ligase (BirA) covalently attaches biotin to a specific 15-amino acid peptide (AviTag: GLNDIFEAQKIEWHE).[2]

-

Field Insight: Unlike chemical labeling, which yields a heterogeneous population (Poisson distribution of labels), enzymatic labeling is site-specific and homogeneous (1:1 stoichiometry). This is critical for kinetic studies (SPR/BLI) where heterogeneous labeling artifacts binding curves.

Decision Matrix: Selecting the Right Chemistry

Figure 1: Decision tree for selecting biotinylation reagents based on experimental context (in vivo vs. in vitro) and specificity requirements.

Part 2: Validation & Quality Control (The HABA Assay)

Before proceeding to expensive downstream applications (e.g., Mass Spec, Phage Display), you must validate the "Degree of Labeling" (DOL). The HABA assay is the industry standard.

Principle: HABA (4'-hydroxyazobenzene-2-carboxylic acid) binds avidin with weak affinity (

Protocol:

Calculation Table:

| Parameter | Value / Formula | Notes |

| Extinction Coeff. ( | For HABA/Avidin complex at 500 nm | |

| Path Length ( | 1 cm (cuvette) or 0.5 cm (plate) | Critical: Adjust for microplates |

| Biotin Conc. ( | Result in Molar (M) | |

| DOL (Ratio) | Ideal range: 3–5 for antibodies |

Expert Tip: Do not use HABA for samples with low protein concentration (<0.5 mg/mL). The sensitivity is insufficient. For low concentrations, use a fluorescence-based displacement assay (e.g., Biotin-4-Fluorescein).

Part 3: Core Applications & Protocols

Protocol 1: Cell Surface Internalization Assay (The "Cleavable" Strategy)

Objective: Track the internalization of a receptor from the cell surface into the cytosol. Key Reagent: Sulfo-NHS-SS-Biotin .[8][10] The "SS" indicates a disulfide bond in the linker, which is cleavable by reducing agents (glutathione/DTT).

Workflow:

-

Pulse: Incubate cells with Sulfo-NHS-SS-Biotin at 4°C (halts endocytosis). Only surface proteins are labeled.

-

Chase: Move cells to 37°C to allow internalization of the receptor.

-

Strip: Wash cells with a reducing buffer (Glutathione, pH 8.6) at 4°C.

-

Lysis & Capture: Lyse cells and capture biotinylated proteins with NeutrAvidin beads.

-

Analysis: Western Blot.

Protocol 2: Proximity Labeling (TurboID)

Objective: Map the "interactome" of a specific protein in living cells. Key Reagent: TurboID (an engineered, promiscuous biotin ligase).[11] Unlike BioID (18–24h labeling), TurboID labels in 10 minutes.

Workflow Diagram:

Figure 2: TurboID workflow for mapping protein-protein interactions.[12] The rapid kinetics (10 min) allow for dynamic signaling snapshots.

Expert Troubleshooting for TurboID:

-

Background: Endogenous biotinylated proteins (e.g., carboxylases) will appear in MS data. Always include a "TurboID-only" (cytosolic) control to subtract this background.

-

Lysis: Use stringent lysis buffers (e.g., RIPA or SDS-based) to dissolve the nuclear membrane and organelles. The biotin-streptavidin bond survives SDS, allowing you to wash away non-specific binders aggressively.

Part 4: Biotinylation in Drug Development

Phage Display & Biopanning

In phage display, biotinylated antigens are critical for "solution-phase panning."

-

The Problem: Adsorbing antigens to plastic (ELISA plates) often denatures them, exposing irrelevant epitopes.

-

The Solution: Biotinylate the antigen (using NHS-PEG4-Biotin or AviTag). Mix the biotinylated antigen with the phage library in solution (native conformation). Capture the complex using Streptavidin magnetic beads.[9]

-

Advantage: Allows for precise control of antigen concentration, enabling "off-rate selection" (finding high-affinity binders by competing with excess non-biotinylated antigen).

Antibody-Drug Conjugates (ADCs)

While biotin is rarely the drug payload, biotinylation chemistry (NHS/Maleimide linkers) serves as the model for ADC conjugation.

-

Linker Stability: The "SS" (disulfide) linker used in biotinylation protocols is analogous to cleavable linkers in ADCs (e.g., SPDB), designed to release the payload upon lysosomal processing.

References

-

Branon, T. C., et al. (2018). Efficient proximity labeling in living cells and organisms with TurboID.[13] Nature Biotechnology. [Link]

-

Kay, B. K., Kasanov, J., & Yamabhai, M. (2001). Screening phage-displayed combinatorial peptide libraries. Methods. [Link]

-

Beckett, D., Kovaleva, E., & Schatz, P. J. (1999). A minimal peptide substrate in biotin holoenzyme synthetase-catalyzed biotinylation. Protein Science.[14] [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. The Science behind Avi-tag: Understanding Biotinylation Mechanisms - Creative BioMart [creativebiomart.net]

- 3. anaspec.com [anaspec.com]

- 4. HABA Calculator | BroadPharm [broadpharm.com]

- 5. HABA計算ツール | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Proximity Labeling Techniques - Creative Proteomics [iaanalysis.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. Workflow enhancement of TurboID-mediated proximity labeling for SPY signaling network mapping | bioRxiv [biorxiv.org]

- 12. Proximity labeling in mammalian cells with TurboID and split-TurboID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Theoretical Yield of Biotin-PEG3-Azide Conjugation Reactions

Introduction: Beyond the 100% Ideal

In the precise world of bioconjugation, the covalent attachment of molecules to proteins, antibodies, or nucleic acids is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Among the most robust and widely adopted methods is the "click chemistry" platform, particularly the azide-alkyne cycloaddition.[1] The Biotin-PEG3-Azide reagent is a workhorse in this domain, offering a powerful means to introduce the high-affinity biotin tag onto alkyne-modified biomolecules for detection, purification, and immobilization.[2]

While the concept of a chemical reaction proceeding to completion is straightforward on paper, the reality in the lab is far more nuanced. Understanding the theoretical yield —the maximum possible amount of product that can be generated from a given set of reactants—is the critical first step in designing, troubleshooting, and optimizing any conjugation strategy.[3] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for calculating the theoretical yield of Biotin-PEG3-Azide conjugations, understanding the real-world factors that impact the actual yield, and implementing field-proven protocols to bridge that gap.

The Molecular Toolkit: Deconstructing Biotin-PEG3-Azide

A causal understanding of the reaction begins with its components. The efficacy of Biotin-PEG3-Azide stems from the distinct function of its three key moieties.

-

Biotin: This small vitamin (Vitamin H) exhibits one of the strongest known non-covalent interactions in nature with the proteins avidin and streptavidin.[4] This extraordinary affinity makes it an ideal handle for affinity purification on streptavidin-coated beads, detection via enzyme-conjugated streptavidin, or immobilization onto streptavidin-coated surfaces.[5]

-

PEG3 Linker: The short polyethylene glycol (PEG) spacer is not merely a connector. This hydrophilic chain enhances the aqueous solubility of the reagent and the final conjugate.[2] Crucially, it provides a flexible spacer arm that minimizes steric hindrance between the biotin tag and the target biomolecule, ensuring that the biotin remains accessible for binding to streptavidin.[6][7] The length of the PEG linker can influence conjugation efficiency and the properties of the final product.[8][9]

-

Azide (-N3) Group: This functional group is the bioorthogonal reactive handle of the molecule. Azides are exceptionally stable in biological systems and do not typically react with endogenous functional groups, preventing non-specific labeling.[10] Its specific reactivity with alkyne groups is the foundation of its utility in click chemistry.

The Core Chemistry: Azide-Alkyne Cycloaddition Pathways

Biotin-PEG3-Azide participates in highly efficient cycloaddition reactions with alkyne-containing molecules to form a stable triazole linkage. Two primary pathways are employed, distinguished by their catalyst requirements and the nature of the alkyne.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common form of click chemistry. It involves the reaction of the azide with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and ensures the exclusive formation of the 1,4-regioisomer of the triazole product.[1] In practice, the active Cu(I) catalyst is often generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[1][11]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where the potential cytotoxicity of a copper catalyst is a concern (e.g., live-cell imaging), SPAAC offers a metal-free alternative.[] This reaction utilizes a strained cyclooctyne , such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).[13] The high ring strain of these molecules provides the necessary activation energy to drive the cycloaddition with the azide, proceeding rapidly without any catalyst.[]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. lumiprobe.com [lumiprobe.com]

- 3. calctool.org [calctool.org]

- 4. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisepeg.com [precisepeg.com]

- 7. laysanbio.com [laysanbio.com]

- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of polyethylene glycol (PEG) linkers: trends in antibody conjugation and their pharmacokinetics -Journal of Radiopharmaceuticals and Molecular Probes | Korea Science [koreascience.kr]

- 10. vectorlabs.com [vectorlabs.com]

- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

Methodological & Application

Step-by-step guide for DNA biotinylation using C16H27N3O6S

Application Note: High-Efficiency DNA Biotinylation via Carboxyl-Amine Crosslinking using Biotin-PEG2-Acid (

Executive Summary

This guide details the protocol for biotinylating DNA using Biotin-PEG2-Acid (Chemical Formula:

Critical Technical Distinction: This reagent cannot label native DNA directly.[1] It specifically targets Amine-Modified DNA (e.g., oligonucleotides synthesized with a 5'-Amino-Modifier C6 or C12). The carboxyl group on the biotin reagent forms a stable amide bond with the primary amine on the DNA.[1]

Mechanism of Action

The reaction proceeds via a two-step activation and coupling mechanism.[1][2] The PEG2 spacer (11 atoms) reduces steric hindrance, significantly improving Streptavidin binding efficiency compared to zero-length linkers.

Figure 1: Reaction pathway for EDC/Sulfo-NHS mediated conjugation of Biotin-PEG2-Acid to Amine-DNA.

Comparative Analysis: Why Use ?

| Feature | Biotin-PEG2-Acid ( | Standard Biotin-NHS | Biotin-LC-Hydrazide |

| Reactive Group | Carboxylic Acid (-COOH) | NHS Ester | Hydrazide |

| Target | Primary Amines (requires EDC) | Primary Amines | Aldehydes (oxidized RNA/DNA) |

| Solubility | High (Aqueous/DMSO) | Low (DMSO required) | Moderate |

| Stability | Indefinite (Solid/Solution) | Hydrolyzes in minutes | Stable |

| Steric Access | Excellent (PEG Spacer) | Poor (Short linker) | Good (Alkyl linker) |

Materials & Reagents

Primary Reagents:

-

Biotin-PEG2-Acid: (

). Prepare a 100 mM stock in dry DMSO.[1] -

Amine-Modified DNA: 5' or 3' amino-modifier C6 oligo.[1] Resuspend to 1 mM (1 nmol/µL) in water.[1]

-

EDC (EDAC): Prepare fresh. 10 mg/mL in 0.1 M MES Buffer, pH 6.0.

-

Sulfo-NHS: Prepare fresh. 10 mg/mL in 0.1 M MES Buffer, pH 6.0.

Buffers:

-

Coupling Buffer: 1x PBS (Phosphate Buffered Saline), pH 7.2–7.[1][4]5. (CRITICAL: MUST BE FREE OF TRIS OR GLYCINE) .

-

Desalting Columns: Sephadex G-25 or Zeba Spin Columns (7K MWCO).

Step-by-Step Protocol

Phase 1: DNA Preparation (Buffer Exchange)

Rationale: Tris buffers contain primary amines that will compete with the DNA for the biotin label, causing reaction failure.

-

Dissolve the amine-modified DNA in nuclease-free water.[1]

-

If the DNA is stored in TE or Tris, perform a buffer exchange into 1x PBS (pH 7.2) using a spin column or ethanol precipitation.[1]

-

Adjust final DNA concentration to 100 µM – 500 µM .[1]

Phase 2: Activation of Biotin-PEG2-Acid

Rationale: The carboxylic acid must be converted to a reactive NHS-ester intermediate.[2]

-

In a microcentrifuge tube, mix the following:

-

10 µL Biotin-PEG2-Acid stock (100 mM in DMSO).

-

10 µL EDC solution (freshly prepared 100 mM in MES buffer).

-

10 µL Sulfo-NHS solution (freshly prepared 100 mM in MES buffer).

-

20 µL Activation Buffer (MES, pH 6.0).

-

-

Incubate at room temperature for 15 minutes .

-

Note: This creates the reactive "Biotin-PEG2-NHS-ester" in situ.

-

Phase 3: Conjugation

Rationale: The activated ester attacks the primary amine on the DNA.

-

Add 50 µL of the Activated Biotin Mixture (from Phase 2) to 50 µL of Amine-Modified DNA (from Phase 1).[1]

-

Stoichiometry: This provides a ~20-50x molar excess of Biotin to DNA, driving the reaction to completion.

-

-

Adjust pH if necessary: Ensure the final reaction mixture is near pH 7.2 – 7.5 . If too acidic (due to MES), add a small volume of 1M Sodium Bicarbonate (pH 8.5).[1]

-

Incubate for 2 hours at Room Temperature or Overnight at 4°C .

Phase 4: Purification

Rationale: Remove excess unreacted biotin and EDC by-products.

-

Ethanol Precipitation (Recommended for >20 bp):

-

Alternative: Use a Sephadex G-25 spin column equilibrated with PBS or water.[1]

Quality Control (Self-Validating System)

To verify successful biotinylation, perform a Streptavidin Shift Assay :

-

Prepare a 2% Agarose gel or 15% PAGE gel.[1]

-

Aliquot 200 ng of your biotinylated DNA.[1]

-

Add 2 µg of Streptavidin (excess) to the DNA.[1] Incubate for 10 mins.

-

Run the gel alongside a control (DNA without Streptavidin).[1]

-

Result: The Biotin-DNA+Streptavidin complex is massive (~53 kDa protein + DNA) and will migrate significantly slower (shift up) compared to the naked DNA.[1]

References

-

Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The definitive source for EDC/NHS chemistry mechanisms).

-

Thermo Fisher Scientific. Instructions: EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).[1]Link

-

BroadPharm. Biotin-PEG2-acid Product Data (C16H27N3O6S).[1]Link

-

Vector Laboratories. SoluLink Bioconjugation Protocols.[1]Link

Sources

Biotin-PEG3-Azide: A Versatile Tool for Live Cell Imaging Studies

Abstract

Live cell imaging provides an unparalleled window into the dynamic processes of cellular biology. A significant challenge in this field is the specific and non-perturbative labeling of biomolecules in their native environment. Bioorthogonal chemistry, a set of chemical reactions that can occur in living systems without interfering with native biochemical processes, has emerged as a powerful solution. This application note provides a detailed guide to the use of Biotin-PEG3-Azide, a key reagent in bioorthogonal labeling, for live cell imaging studies. We will delve into the underlying principles of "click chemistry," provide step-by-step protocols for cell labeling and imaging, and offer insights into experimental design and troubleshooting.

Introduction: The Power of Bioorthogonal Labeling

Observing cellular processes in real-time requires methods to tag and track specific molecules of interest without disrupting the delicate machinery of the cell. Traditional methods, such as fluorescent protein fusions, while powerful, can sometimes suffer from steric hindrance or altered protein function. Bioorthogonal chemistry offers a complementary and often superior approach by employing chemical reactions that are inert to the complex biological milieu.[1][2]

At the heart of many bioorthogonal strategies is the azide functional group, a small and biologically inert moiety. Biotin-PEG3-Azide is a versatile reagent that combines this azide group with biotin, a vitamin with an extraordinarily high affinity for avidin and streptavidin, and a polyethylene glycol (PEG) linker. This trivalent structure provides:

-

An Azide Handle: For covalent attachment to a target molecule via "click chemistry."

-

A Biotin Reporter: For highly specific detection and signal amplification using fluorescently-labeled streptavidin.

-

A PEG Spacer: To enhance solubility and minimize steric hindrance.[3]

This application note will focus on the two primary "click chemistry" reactions utilized with Biotin-PEG3-Azide for live cell imaging: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Chemistry of "Click" Reactions in a Biological Context

"Click chemistry" refers to a class of reactions that are rapid, selective, and high-yielding. For live cell applications, the key is their bioorthogonality.[4]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[5] This reaction is extremely robust and has been adapted for use in living cells.[6][7]

-

Mechanism: The copper(I) catalyst activates the terminal alkyne, making it susceptible to nucleophilic attack by the azide, leading to the formation of a stable triazole linkage.

-

Advantages: High reaction rates and yields.

-

Considerations for Live Cells: While highly effective, the potential cytotoxicity of the copper catalyst is a critical consideration.[8] The use of copper-chelating ligands, such as Tris(hydroxypropyltriazolylmethyl)amine (THPTA), is essential to both enhance the reaction rate and mitigate copper-induced cellular damage.[7][8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential toxicity of copper, the SPAAC reaction was developed. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide without the need for a metal catalyst.[1][9][]

-

Mechanism: The high ring strain of the cyclooctyne provides the activation energy for the reaction, driving the cycloaddition with the azide to form a stable triazole.[9][11]

-

Advantages: Copper-free, making it inherently more biocompatible for live-cell studies.[]

-

Considerations: SPAAC reactions are generally slower than their copper-catalyzed counterparts.[12] The choice of cyclooctyne derivative can significantly impact the reaction kinetics.

Visualizing the Workflow: Bioorthogonal Labeling Strategy

Below is a diagram illustrating the general workflow for labeling a target molecule within a live cell using Biotin-PEG3-Azide and subsequent detection.

Caption: General workflow for live cell labeling using Biotin-PEG3-Azide.

Detailed Protocols

The following protocols provide a starting point for live cell labeling experiments. Optimization of concentrations, incubation times, and washing steps is highly recommended for each specific cell type and experimental setup.

Reagent Preparation and Storage

Proper handling and storage of Biotin-PEG3-Azide are crucial for experimental success.

| Reagent | Storage | Solvent | Stock Concentration |

| Biotin-PEG3-Azide | -20°C, Desiccated[1][13][14] | Anhydrous DMSO or DMF[1][13] | 10-50 mM |

| Alkyne-modified substrate | Per manufacturer's instructions | Typically cell culture medium or DMSO | Varies |

| Fluorescent Streptavidin | 4°C, protected from light | Aqueous buffer | Per manufacturer's instructions |

| Copper(II) Sulfate | Room Temperature | Water | 50 mM |

| THPTA | Room Temperature | Water | 50 mM |

| Sodium Ascorbate | -20°C | Water (prepare fresh) | 100 mM |

Note on Stock Solutions: It is recommended to prepare small aliquots of the Biotin-PEG3-Azide stock solution to avoid repeated freeze-thaw cycles.[15]

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Live Cells

This protocol is adapted for labeling metabolically incorporated alkyne-containing biomolecules.

Materials:

-

Cells cultured on glass-bottom dishes suitable for microscopy

-

Complete cell culture medium

-

Alkyne-modified metabolic precursor (e.g., L-Azidohomoalanine for protein synthesis or an alkyne-modified sugar for glycan labeling)

-

Biotin-PEG3-Azide (10 mM in DMSO)

-

Copper(II) Sulfate (50 mM in water)

-

THPTA (50 mM in water)

-

Sodium Ascorbate (100 mM in water, freshly prepared)

-

Wash Buffer (e.g., PBS with 1% BSA)

-

Fluorescently-labeled Streptavidin

-

Live cell imaging medium

Procedure:

-

Metabolic Labeling: Incubate cells with the alkyne-modified metabolic precursor in complete culture medium for a duration appropriate to label the biomolecule of interest (typically 4-24 hours). Include a control group of cells not treated with the alkyne precursor.

-

Wash: Gently wash the cells three times with warm PBS or culture medium to remove the unincorporated precursor.

-

Prepare Click Reaction Cocktail: Prepare this solution immediately before use. For each 1 mL of labeling medium, add the following components in the specified order:

-

1 μL of 50 mM Copper(II) Sulfate (final concentration: 50 μM)

-

2 μL of 50 mM THPTA (final concentration: 100 μM)

-

10 μL of 10 mM Biotin-PEG3-Azide (final concentration: 100 μM)

-

10 μL of 100 mM Sodium Ascorbate (final concentration: 1 mM)

-

Mix gently by inversion.

-

-

Click Reaction: Aspirate the medium from the cells and add the click reaction cocktail. Incubate for 15-60 minutes at 37°C.

-

Wash: Gently wash the cells three times with Wash Buffer.

-

Streptavidin Staining: Incubate the cells with fluorescently-labeled streptavidin diluted in Wash Buffer for 15-30 minutes at room temperature, protected from light.

-

Final Wash: Wash the cells three times with Wash Buffer.

-

Imaging: Replace the wash buffer with live cell imaging medium and proceed with fluorescence microscopy.

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

This protocol is suitable for labeling cells that have been metabolically labeled with an azide-containing precursor and will be reacted with a DBCO-functionalized probe.

Materials:

-

Cells cultured on glass-bottom dishes

-

Complete cell culture medium

-

Azide-modified metabolic precursor (e.g., Ac4ManNAz for glycan labeling)

-

Biotin-PEG3-DBCO (or other strained cyclooctyne)

-

Wash Buffer (e.g., PBS with 1% BSA)

-

Fluorescently-labeled Streptavidin

-

Live cell imaging medium

Procedure:

-

Metabolic Labeling: Incubate cells with the azide-modified metabolic precursor in complete culture medium for the desired duration (e.g., 24-72 hours for Ac4ManNAz). Include a control group of cells not treated with the azide precursor.

-

Wash: Gently wash the cells three times with warm PBS or culture medium.

-

SPAAC Reaction: Add Biotin-PEG3-DBCO (or other cyclooctyne) diluted in culture medium to the cells. A typical starting concentration is 10-50 μM. Incubate for 1-4 hours at 37°C.

-

Wash: Gently wash the cells three times with Wash Buffer.

-

Streptavidin Staining: Incubate with fluorescently-labeled streptavidin as described in the CuAAC protocol.

-

Final Wash: Wash the cells three times with Wash Buffer.

-

Imaging: Proceed with live cell imaging.

Visualizing the Chemical Reactions

The following diagrams illustrate the core chemical transformations in CuAAC and SPAAC.

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Considerations and Troubleshooting

A successful live cell imaging experiment using Biotin-PEG3-Azide relies on careful planning and optimization.

Controls are Critical

-

No-Alkyne/Azide Control: Cells not treated with the metabolic precursor but subjected to the entire click and staining procedure. This control is essential to assess non-specific binding of the biotin-azide reagent or the streptavidin conjugate.

-

No-Click-Reagents Control: Cells that have been metabolically labeled but are not subjected to the click reaction cocktail. This helps to identify any background fluorescence from the cells or the metabolic precursor itself.

-

No-Streptavidin Control: Labeled and clicked cells that are not stained with streptavidin. This control assesses any autofluorescence introduced by the click reaction.

Troubleshooting Common Issues

| Problem | Possible Cause | Recommended Solution |

| High Background Fluorescence | Non-specific binding of streptavidin | Increase the number of wash steps; include a blocking step with 1% BSA before streptavidin incubation. |

| Cell autofluorescence | Image cells before labeling to establish a baseline. Use fluorophores with longer excitation/emission wavelengths to minimize autofluorescence. | |

| No or Weak Signal | Inefficient metabolic labeling | Increase the concentration of the metabolic precursor or the incubation time. |

| Inefficient click reaction | For CuAAC, ensure the sodium ascorbate is freshly prepared. Optimize the concentrations of all click reagents. For SPAAC, try a longer incubation time or a more reactive cyclooctyne. | |

| Hydrolyzed Biotin-PEG3-Azide | Use anhydrous DMSO for stock solutions and store properly.[16] | |

| Cell Death or Stress | Copper toxicity (in CuAAC) | Decrease the concentration of copper sulfate and/or increase the concentration of the THPTA ligand. Reduce the incubation time for the click reaction.[8] |

| Reagent concentration too high | Perform a dose-response curve to determine the optimal, non-toxic concentration of all reagents. |

Fixation and Permeabilization Post-Labeling

While the primary focus of this guide is live cell imaging, it is sometimes desirable to fix and permeabilize cells after labeling for co-staining with antibodies or other probes. It is important to note that the choice of fixation and permeabilization method can significantly impact the integrity of certain cellular structures, such as lipid droplets.[17][18] Formaldehyde is a common fixative, and detergents like Triton X-100 or milder options like digitonin or saponin can be used for permeabilization. The optimal protocol will depend on the specific target and should be empirically determined.

Conclusion

Biotin-PEG3-Azide is a powerful and versatile tool for researchers in cell biology and drug development. By leveraging the specificity and efficiency of bioorthogonal click chemistry, it enables the precise labeling and visualization of a wide range of biomolecules in living cells.[19][20][21] Careful consideration of the reaction chemistry (CuAAC vs. SPAAC), diligent optimization of experimental parameters, and the inclusion of appropriate controls will ensure the generation of high-quality, reproducible data, ultimately providing deeper insights into the dynamic world of the cell.

References

-

AIP Publishing. (2021, May 28). Bioorthogonal chemistry may enable in vivo imaging for nucleic acids. Retrieved from [Link]

- Min, W., & Xie, X. S. (2012). Live-cell bioorthogonal chemical imaging: stimulated Raman scattering microscopy of vibrational probes.

-

Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biotin-PEG3-Azide. PubChem Compound Summary for CID 60146223. Retrieved from [Link]

- MacMillan, D. W. C., et al. (2022). Small molecule photocatalysis enables drug target identification via energy transfer. Proceedings of the National Academy of Sciences, 119(34), e2208077119.

- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Copper-catalyzed click reaction on/in live cells. Chemical Science, 1(1), 24-29.

-

Carl ROTH. (n.d.). Safety Data Sheet: Biotin-PEG3-Azide. Retrieved from [Link]

- van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 13(1), 99-105.

- Kozma, E., et al. (2015). Systematic Evaluation of Bioorthogonal Reactions in Live Cells with Clickable HaloTag Ligands: Implications for Intracellular Imaging. Journal of the American Chemical Society, 137(33), 10664-10673.

- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2010). Labeling live cells by copper-catalyzed alkyne--azide click chemistry.

- Hinz, F. I., et al. (2012). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide-Alkyne Cycloaddition. ACS Chemical Biology, 7(8), 1349-1354.

- Nikić, I., & Lemke, E. A. (2020). SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling.

- DiRocco, D. A., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1994-2002.

- Kele, P., et al. (2022). Bioorthogonal Reactions in Bioimaging. Molecules, 27(5), 1593.

- Coin, I. (2021). A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry, 9, 769642.

- Wu, H., & Devaraj, N. K. (2018). Tetrazine bioorthogonal chemistry derived in vivo imaging. Frontiers in Chemistry, 6, 32.

- ZM, A., et al. (2014). Metabolic exploitation of the sialic acid biosynthetic pathway to generate site-specifically labeled antibodies. PLoS One, 9(10), e109840.

- Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry.

- van Geel, R., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chembiochem, 12(12), 1814-1818.

- Ohsaki, Y., et al. (2005). Fixation and permeabilization protocol is critical for the immunolabeling of lipid droplet proteins. Histochemistry and Cell Biology, 124(5), 445-452.

-

FluoroFinder. (2023). Guide to Fixation and Permeabilization. Retrieved from [Link]

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. Bioorthogonal chemistry may enable in vivo imaging for nucleic acids - AIP.ORG [aip.org]

- 3. Biotin-PEG3-azide *CAS 875770-34-6* | AAT Bioquest [aatbio.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. vectorlabs.com [vectorlabs.com]

- 14. carlroth.com [carlroth.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. vectorlabs.com [vectorlabs.com]

- 17. researchgate.net [researchgate.net]

- 18. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]

- 19. Live-cell bioorthogonal chemical imaging: stimulated Raman scattering microscopy of vibrational probes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

SDS-PAGE and Western blot detection of biotinylated proteins

Application Note: High-Sensitivity SDS-PAGE and Western Blot Detection of Biotinylated Proteins

Abstract & Scope

The detection of biotinylated proteins is a cornerstone technique in proteomics, utilized in applications ranging from cell surface labeling and metabolic tagging (e.g., BioID/TurboID) to the validation of protein purification. The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature (

However, this high affinity often leads to significant background noise and false positives if not managed correctly. This guide outlines a rigorous, field-proven workflow to maximize signal-to-noise ratios, specifically addressing the critical "Milk Trap" and endogenous biotin interference.

Critical Technical Decisions (The "Why")

Before picking up a pipette, understand the chemical mechanics that dictate success.

A. The Blocking Buffer Paradox (The "Milk Trap")

Rule: Never use non-fat dry milk (NFDM) when detecting biotin. Reasoning: Milk contains significant levels of endogenous biotin (Vitamin B7) and biotinylated proteins. If you block with milk, the Streptavidin-HRP probe will bind to the blocking layer, resulting in a black membrane (high background) that obscures your specific signal. Solution: Use 3–5% Bovine Serum Albumin (BSA) Fraction V in TBST. BSA is free of endogenous biotin.

B. Probe Selection: Streptavidin vs. NeutrAvidin vs. Anti-Biotin

| Probe Type | pI (Isoelectric Point) | Specificity | Best Use Case |

| Streptavidin-HRP | ~5–6 (Neutral) | High | General purpose; standard sensitivity. |

| NeutrAvidin-HRP | ~6.3 (Neutral) | Very High | Deglycosylated form of avidin; lowest non-specific binding. Ideal for low-abundance targets. |

| Anti-Biotin Antibody | N/A | Variable | Use only if endogenous biotin blocking fails or if specific steric orientation is required. |

C. Endogenous Biotin Interference

Mammalian tissues (especially liver and kidney) and mitochondria-rich cell lines contain naturally biotinylated carboxylases (e.g., Pyruvate Carboxylase at ~130 kDa, Propionyl-CoA Carboxylase at ~72 kDa). These will appear as specific bands even in negative controls. Mitigation: If these bands interfere with your target MW, an Avidin/Biotin blocking step is required before the primary probe.

Experimental Workflow Visualization

The following diagram illustrates the decision logic and workflow for optimal detection.

Figure 1: Decision tree for biotin detection.[1][2] Note the fatal error path when using milk blocking.

Detailed Protocol

Phase 1: Sample Preparation & Electrophoresis

-

Lysis: Lyse cells in RIPA buffer supplemented with protease inhibitors.

-

Note for BioID: If analyzing nuclear proteins, ensure sonication is sufficient to solubilize chromatin-bound fractions.

-

-

Denaturation: Mix lysate with 4X Laemmli Sample Buffer (containing SDS and

-mercaptoethanol/DTT). Boil at 95°C for 5–10 minutes.-

Scientific Check: Biotin is covalently attached (usually via amide bonds to lysines) and is stable under standard boiling/reducing conditions.

-

-

Loading: Load 20–50

g of total protein per lane. -

Run: Electrophorese at constant voltage (e.g., 120V) until the dye front reaches the bottom.

Phase 2: Transfer & Blocking (The Pivot Point)

-

Transfer: Transfer proteins to a PVDF membrane (activated with methanol) or Nitrocellulose using a wet or semi-dry system.

-

Tip: PVDF is recommended for higher sensitivity and mechanical strength during stripping/re-probing.

-

-

Wash: Briefly rinse the membrane in TBS to remove transfer buffer methanol/SDS.

-

Block: Incubate membrane in 5% BSA in TBST (TBS + 0.1% Tween-20) for 1 hour at Room Temperature (RT).

-

Recipe: Dissolve 5g BSA Fraction V in 100mL TBST. Filter (0.45

m) if the BSA does not dissolve completely to avoid speckles.

-

Phase 3: Probing & Detection

-

Probe Preparation: Dilute Streptavidin-HRP (or NeutrAvidin-HRP) in 1% BSA in TBST .

-

Starting Dilution: 1:5,000 – 1:10,000.

-

Caution: Do not use the blocking concentration (5%) for incubation; high viscosity can reduce diffusion rates. 1% is sufficient to maintain blocking while allowing probe mobility.

-

-

Incubation: Incubate for 1 hour at RT with gentle agitation.

-

Note: Over-incubation (e.g., overnight) with Streptavidin can increase background. 60 minutes is usually optimal.

-

-

Washing (Stringency is Key):

-

Wash 1: Quick rinse with TBST.

-

Wash 2: 10 min with TBST (vigorous shaking).

-

Wash 3: 10 min with TBST.

-

Wash 4: 10 min with TBST.

-

Why: Tween-20 is essential here to disrupt weak hydrophobic interactions.

-

-

Detection: Apply ECL (Enhanced Chemiluminescence) substrate. Image using a CCD camera or X-ray film.

Special Protocol: Blocking Endogenous Biotin

Use this only if you observe specific non-target bands (e.g., ~75kDa, ~130kDa) in your negative controls. This step occurs after the BSA Block and before the Streptavidin-HRP probe.

-

Avidin Block: Incubate membrane with 0.1 mg/mL Avidin (unconjugated) in TBST for 15 mins.

-

Wash: Briefly rinse with TBST.

-

Biotin Block: Incubate with 0.5 mg/mL D-Biotin in TBST for 15 mins.

-

Wash: Wash 2 x 5 mins with TBST to remove free biotin.

-

Result: Endogenous biotin is now "capped" by Avidin, which is itself "capped" by free biotin. The subsequent Streptavidin-HRP probe cannot bind to this complex.

-

Molecular Interaction Diagram

Figure 2: Molecular sandwich structure required for signal generation.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Black Blot (High Background) | Blocking with Milk | Repeat experiment using 3-5% BSA. |

| Probe Concentration too high | Dilute Streptavidin-HRP further (try 1:20,000). | |

| Insufficient Washing | Increase Tween-20 to 0.1% or 0.2%; increase wash volume. | |

| Specific "Ghost" Bands | Endogenous Biotin | Check MW.[3] If ~75/130kDa, use Avidin/Biotin blocking kit (See Section 5). |

| No Signal | HRP Inactivation | Sodium Azide inhibits HRP. Ensure buffers are Azide-free. |

| Biotin Masking | Ensure biotinylation reagent was fresh and functional. | |

| Speckles/Dots | Aggregated Probe | Spin down the Streptavidin-HRP conjugate (10,000g, 5 min) before use. Filter BSA. |

References

-

Roux, K. J., et al. (2012). "A promiscuous biotin ligase fusion protein identifies proximal and interacting proteins in mammalian cells." Journal of Cell Biology, 196(6), 801-810. (Foundational paper for BioID).[5] Retrieved from [Link]

Sources

Fluorescence microscopy sample preparation with Biotin-PEG3-Azide

Application Note: High-Fidelity Fluorescence Microscopy Sample Preparation with Biotin-PEG3-Azide

Abstract

This guide provides a rigorous technical protocol for utilizing Biotin-PEG3-Azide in fluorescence microscopy. Unlike direct fluorescent labeling, this two-step modular approach—combining bioorthogonal "click" chemistry with biotin-streptavidin interaction—offers superior signal amplification and steric accessibility. This document details the mechanistic rationale, critical optimization parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and a self-validating workflow to minimize background noise while maximizing target resolution.

Introduction: The Biotin-PEG3-Azide Advantage

In advanced microscopy, the physical distance between a labeling tag and its target is a critical determinant of binding efficiency. Standard biotin-azide reagents often suffer from hydrophobicity and steric hindrance, which can occlude the biotin binding pocket from Streptavidin (SA).

Biotin-PEG3-Azide resolves these issues through three structural features:

-

PEG3 Spacer: A hydrophilic polyethylene glycol linker (~13 Å) extends the biotin moiety away from the crowded cellular environment, significantly enhancing Streptavidin binding kinetics.

-

Solubility: The PEG chain mitigates the aggregation often seen with hydrophobic aliphatic linkers, reducing non-specific background binding.

-

Modular Detection: By decoupling the click reaction from the fluorophore, users can switch detection channels (e.g., SA-488, SA-594, SA-647) without repeating the primary labeling optimization.

Strategic Experimental Design

Before beginning, select the appropriate "Click" modality based on your sample type.

| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Copper-Free) |

| Reaction Partner | Terminal Alkyne (e.g., EdU, HPG) | Cyclooctyne (e.g., DBCO, BCN) |

| Kinetics | Fast, high yield | Slower, lower yield |

| Toxicity | High (ROS generation) | Low (Live-cell compatible) |

| Use Case | Fixed cells, DNA/Protein synthesis | Live cell surface labeling |

| Recommendation | Primary choice for Biotin-PEG3-Azide due to steric compactness of the alkyne handle. | Use only if copper toxicity is prohibitive (e.g., live tracking). |

Detailed Protocol: Metabolic Labeling & Detection